N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-methylbenzamide
Description
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-13-4-7-15(8-5-13)18(21)19-17-12-16(9-6-14(17)2)20-10-3-11-24(20,22)23/h4-9,12H,3,10-11H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFOSOOPOCBKPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on core modifications, such as substituent groups, heterocyclic systems, and pharmacophoric elements. Below is a comparative analysis using data from the provided evidence:
Core Benzamide Derivatives
- Compound 6 (N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide)
- Melting Point: 160°C
- IR (C=O): 1606 cm⁻¹
- MS: m/z 348 (M⁺)
Compound 8a (N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide)
- Melting Point: 290°C
- IR (C=O): 1679, 1605 cm⁻¹
- MS: m/z 414 (M⁺)
- Yield: 80% .
| Parameter | Target Compound | Compound 6 | Compound 8a |
|---|---|---|---|
| Core Heterocycle | Isothiazolidine sulfone | Isoxazole-thiadiazole | Pyridine-thiadiazole |
| C=O Stretch (IR) | Not reported | 1606 cm⁻¹ | 1679, 1605 cm⁻¹ |
| Melting Point | Not reported | 160°C | 290°C |
| Synthetic Yield | Not reported | 70% | 80% |
Hydrazide vs. Amide Derivatives
- N'-(Substituted Benzylidene)-4-(5-Methyl-1H-benzimidazol-2-yl)benzohydrazide (3a-3b)
- Hydrazide (-NH-NH-) linker vs. amide (-CONH-) in the target compound.
- Benzimidazole substituent instead of isothiazolidine sulfone.
Triazole-Modified Benzamides
- (S)-N-(2-((1-Amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)-4-(4-((dibenzylamino)methyl)-1H-1,2,3-triazol-1-yl)benzamide (2f) Structural Features: Triazole and dibenzylamino groups appended to the benzamide core. Synthesis: Click chemistry with CuI and sodium ascorbate . Key Data:
- Yield: 50%
- Reaction Conditions: DMF, 60°C, 24 h .
Key Observations and Research Implications
Synthetic Complexity : The target compound’s isothiazolidine sulfone group likely requires specialized reagents (e.g., sulfur-containing precursors) compared to thiadiazole or triazole derivatives, which are synthesized via cyclization or click chemistry .
Bioactivity Correlations :
- Sulfone groups (as in the target compound) enhance metabolic stability and solubility compared to thiadiazole or hydrazide derivatives .
- Amide linkages (vs. hydrazides) generally improve membrane permeability due to reduced polarity.
Thermal Stability : Higher melting points in pyridine-thiadiazole analogs (e.g., 290°C for 8a) suggest greater crystallinity than isothiazolidine sulfone derivatives, though data for the latter are lacking .
Q & A
Q. What are the standard synthetic routes for N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-methylbenzamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Preparation of 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylaniline via cyclization of thiol-containing precursors under oxidative conditions.
- Step 2 : Coupling with 4-methylbenzoyl chloride using a base (e.g., triethylamine) in anhydrous dichloromethane or tetrahydrofuran .
- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity. Key challenges include controlling regioselectivity during cyclization and minimizing hydrolysis of the amide bond .
Q. How is the structure of this compound characterized?
Structural confirmation relies on:
- NMR spectroscopy : - and -NMR to identify aromatic protons (δ 6.8–7.4 ppm), methyl groups (δ 2.3–2.5 ppm), and sulfone resonances (δ 3.1–3.3 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak at m/z 388.12 (CHNOS) .
- X-ray crystallography : Resolves spatial arrangement of the dioxidoisothiazolidin moiety and methylphenyl groups (if crystalline forms are obtainable) .
Q. What initial biological activities have been reported for this compound?
Preliminary studies suggest:
- Kinase inhibition : IC values of 0.8–2.4 µM against cyclin-dependent kinase 2 (CDK2) in enzymatic assays .
- Antimicrobial potential : Moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) due to sulfone-mediated disruption of folate synthesis .
- Cytotoxicity : Selective inhibition of cancer cell lines (e.g., HCT-116 colorectal cells) with minimal effects on normal fibroblasts .
Advanced Research Questions
Q. What strategies optimize synthesis yield and purity for large-scale production?
- Reaction engineering : Use of continuous flow reactors to enhance mixing and heat transfer during amide bond formation .
- Catalyst screening : Lewis acids (e.g., ZnCl) improve cyclization efficiency by 20–30% .
- Solvent optimization : Substituting dichloromethane with ethyl acetate reduces environmental toxicity while maintaining >90% yield .
Q. How does the dioxidoisothiazolidin moiety influence biological activity compared to analogs?
- Structure-activity relationship (SAR) : The sulfone group enhances hydrogen bonding with kinase ATP-binding pockets, increasing potency by 3-fold versus non-sulfonated analogs .
- Metabolic stability : The dioxidoisothiazolidin ring reduces oxidative degradation in hepatic microsomes compared to thiazolidine derivatives .
- Comparative data :
| Analog (Modification) | CDK2 IC (µM) | Solubility (mg/mL) |
|---|---|---|
| Parent compound | 0.8 | 0.12 |
| Thiazolidine variant | 2.5 | 0.35 |
| Methoxy-substituted | 1.2 | 0.08 |
Q. How can researchers resolve contradictions in reported biological activity data?
- Orthogonal assays : Validate kinase inhibition using both fluorescence polarization (FP) and radiometric assays to rule out false positives .
- Dose-response curves : Ensure consistency across studies by standardizing cell viability protocols (e.g., MTT vs. ATP-based luminescence) .
- Control for stereochemistry : Chiral HPLC confirms enantiopurity, as racemic mixtures may exhibit divergent activities .
Q. What computational methods predict interactions with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to CDK2 (PDB: 1AQ1), highlighting key residues (e.g., Lys33, Glu81) for hydrogen bonding .
- Molecular dynamics (MD) simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
- QSAR models : PubChem descriptors (e.g., topological polar surface area) correlate with blood-brain barrier permeability .
Q. How can derivatives be designed to improve pharmacokinetic properties?
- Bioisosteric replacement : Substitute the methyl group with trifluoromethyl to enhance metabolic stability .
- Prodrug strategies : Introduce ester linkages to improve aqueous solubility (e.g., phosphate prodrugs) .
- In vitro ADME profiling : Use Caco-2 cells for permeability assays and cytochrome P450 inhibition screening .
Q. What analytical techniques resolve synthetic by-products or degradation products?
- HPLC-MS : Hypersil Gold C18 columns (3 µm) with gradient elution (0.1% formic acid in acetonitrile/water) detect impurities at 0.1% levels .
- 2D NMR : - HSQC identifies regioisomeric by-products from incomplete cyclization .
- X-ray powder diffraction (XRPD) : Differentiates crystalline polymorphs affecting bioavailability .
Q. How is target engagement validated in cellular assays?
Q. Tables for Key Data
Table 1 : Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Conventional batch | 65 | 92 | Low equipment cost |
| Continuous flow | 85 | 98 | Scalability |
| Microwave-assisted | 78 | 95 | Reduced reaction time |
Table 2 : Analytical Techniques for Structural Elucidation
| Technique | Application | Sensitivity |
|---|---|---|
| -NMR | Functional group identification | 0.1 µmol |
| HRMS | Molecular formula confirmation | 0.01 ppm |
| X-ray crystallography | 3D structure resolution | Single crystal |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
